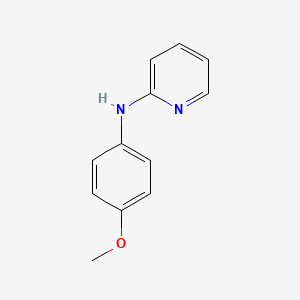

N-(4-methoxyphenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-11-7-5-10(6-8-11)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUBQNMWLVIDOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325461 | |

| Record name | N-(4-methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78644-78-7 | |

| Record name | NSC508421 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Methoxyphenyl Pyridin 2 Amine and Its Analogues

N-Arylation Approaches

N-arylation reactions, which involve the formation of a carbon-nitrogen bond between an amine and an aryl group, are the most direct and widely employed methods for the synthesis of N-(4-methoxyphenyl)pyridin-2-amine and its derivatives. These approaches typically utilize transition metal catalysts to facilitate the coupling of an appropriate pyridine (B92270) precursor with a substituted aniline (B41778).

Copper-Catalyzed N-Arylation Strategies

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, represents a classical and still relevant method for the formation of C-N bonds. wikipedia.orgnih.gov This approach typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org The reaction is believed to proceed through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov

Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper in polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.orgnih.gov However, significant advancements have been made, including the development of more efficient catalyst systems. For instance, the use of CuI with ligands like trans-1,2-cyclohexanediamine has been shown to be highly effective for the N-amidation of aryl halides and the N-arylation of various heterocycles. sci-hub.se These modern catalyst systems can operate under milder conditions and have expanded the substrate scope of the Ullmann-type reaction. sci-hub.semdpi.com

Key features of copper-catalyzed N-arylation include:

Catalyst: Typically CuI, Cu(OAc)₂, or copper nanoparticles. nih.govmdpi.commdpi.com

Ligands: Diamines, such as trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine, are often employed to enhance catalyst activity. nih.govnih.govsci-hub.se

Base: A base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is generally required. nih.govsci-hub.se

Solvent: A variety of solvents can be used, including traditional high-boiling point solvents and more modern, milder options like glycerol (B35011) or deep eutectic solvents. nih.govmdpi.com

An important advantage of the copper-catalyzed method is its ability to avoid N,N-diarylation, even with an excess of the aryl halide. mdpi.com

Palladium-Catalyzed Buchwald-Hartwig Amination Protocols

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the synthesis of aryl amines, offering a valuable alternative to the harsher conditions of the classical Ullmann reaction. wikipedia.org This method involves the cross-coupling of an aryl halide or triflate with an amine, catalyzed by a palladium complex. wikipedia.org The reaction mechanism is understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination to form the desired C-N bond. wikipedia.org

The development of various generations of catalyst systems, particularly those employing sterically hindered phosphine (B1218219) ligands, has greatly expanded the scope and efficiency of the Buchwald-Hartwig amination. wikipedia.orgnih.gov Ligands such as BINAP, DPPF, BrettPhos, and RuPhos have proven to be highly effective, allowing for the coupling of a wide range of amines and aryl halides under relatively mild conditions. wikipedia.orgnih.gov

For the synthesis of this compound and its analogues, this typically involves the reaction of a 2-halopyridine with 4-methoxyaniline. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with functionalized or heteroaromatic substrates. nih.govnih.govnih.gov Microwave irradiation has also been employed to accelerate these reactions, often leading to shorter reaction times and improved yields. researchgate.net

Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst System | Ligand Type | Typical Substrates | Reaction Conditions |

| First Generation | Tri-ortho-tolylphosphine | Aryl bromides and iodides | Higher temperatures |

| Bidentate Ligands | BINAP, DPPF | Primary amines, aryl iodides, and triflates | Milder conditions, improved rates and yields wikipedia.org |

| Sterically Hindered Monodentate Ligands | BrettPhos, RuPhos | Wide range of aryl/heteroaryl halides and amines | Often low catalyst loadings and short reaction times nih.gov |

Metal-Free Synthetic Routes

While transition metal-catalyzed reactions are dominant, metal-free approaches for the synthesis of N-aryl-2-aminopyridines have also been explored. These methods often rely on nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the pyridine ring is displaced by an amine nucleophile. researchgate.netthieme-connect.de For SNAr to be effective, the pyridine ring typically needs to be activated by electron-withdrawing groups. thieme-connect.de

One notable metal-free approach is the direct reaction of 2- or 4-cyanopyridines with lithium amides, which results in the displacement of the cyanide group to form the corresponding aminopyridine. researchgate.net The addition of CsF can accelerate this reaction and improve yields. researchgate.net Another strategy involves the use of pyrylium (B1242799) salts to activate aminopyridines for subsequent nucleophilic substitution. researchgate.net

Additionally, facile and efficient metal-free [3+3] annulation strategies have been developed for the synthesis of polysubstituted pyridines, which can be precursors to the target compounds. mdpi.com These reactions often proceed under mild conditions and offer a broad substrate scope. mdpi.com

Alternative Synthetic Transformations

Beyond direct N-arylation, other synthetic methodologies can be employed to construct the this compound framework. These alternative routes often involve the formation of the pyridine ring itself or the modification of pre-existing pyridine derivatives.

Base-Promoted Cascade Reactions for Pyridine-2-amine Synthesis

Base-promoted cascade reactions provide an efficient pathway to densely substituted 2-aminopyridines from acyclic precursors. dicp.ac.cnacs.org In one such method, N-substituted formamides react with in situ-generated 1,4-oxazepines derived from N-propargylic β-enaminones. dicp.ac.cnacs.org This reaction proceeds smoothly at room temperature in the presence of a base like NaOH and results in the formation of the 2-aminopyridine (B139424) with the concomitant in situ removal of the formyl group. dicp.ac.cnacs.org This method is advantageous as it avoids the use of transition metals and often generates water and sodium formate (B1220265) as benign byproducts. dicp.ac.cn

For example, the reaction of 2-methyl-5,7-diphenyl-1,4-oxazepine with N-(4-methoxyphenyl)formamide in the presence of NaOH in DMSO yields N-(4-methoxyphenyl)-3-methyl-4,6-diphenylpyridin-2-amine in good yield. dicp.ac.cn

Condensation Reactions with Substituted Anilines and Halogenated Pyridines

The condensation of substituted anilines with halogenated pyridines represents a fundamental and widely used method for the synthesis of N-aryl-2-aminopyridines. nih.gov This approach is a type of nucleophilic aromatic substitution where the amine displaces a halide on the pyridine ring. The reactivity of the halopyridine is dependent on the position of the halogen, with 2- and 4-halopyridines being more susceptible to nucleophilic attack. youtube.com

The reaction is typically carried out by heating the reactants, often in the presence of a base such as potassium carbonate, and can be performed with or without a solvent. nih.gov Microwave irradiation can also be employed to accelerate the reaction. nih.gov For instance, various substituted 2-chloropyridines can be coupled with different anilines in t-BuOH with potassium carbonate, either at room temperature or under microwave heating, to afford the desired N-aryl-2-aminopyridines. nih.gov

In a specific example related to a similar class of compounds, N-(4-methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine was synthesized by heating 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one with 4-methoxyphenyl (B3050149) guanidine (B92328) carbonate in isopropanol. prepchem.com

Derivatization Strategies of the this compound Scaffold

The this compound core structure is a versatile scaffold in medicinal chemistry. Its derivatization allows for the systematic exploration of structure-activity relationships, leading to the development of compounds with tailored properties. Strategies for modification focus on two main areas: substitution on the existing rings and N-alkylation, and the construction of new heterocyclic rings attached to the core scaffold.

N-Alkylation and Ring Substitution on Pyridine and Phenyl Moieties

The this compound scaffold can be readily modified through N-alkylation and by introducing various substituents onto the pyridine and phenyl rings. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule.

A general synthesis for N-alkylated and ring-substituted derivatives involves the coupling of substituted 2-chloropyridines with the appropriate anilines. nih.gov For instance, the reaction between various 2-chloropyridines and N-alkylated anilines, such as N-methyl-4-methoxyaniline, can be performed in tert-butanol (B103910) with potassium carbonate. nih.gov This coupling can be achieved at room temperature or under microwave irradiation to yield the desired tertiary diarylamine derivatives. nih.gov Further functionalization can be achieved on the pyridine ring. For example, an ester group on the pyridine ring can be hydrolyzed to a carboxylic acid, reduced to a hydroxymethyl group, or converted into an amide. nih.gov Methylation of a nitrile or ester group on the pyridine moiety can be accomplished using methyl iodide in the presence of sodium hydride. nih.gov

Researchers have synthesized a variety of derivatives by altering substituents at different positions on the pyridine ring (R³, R⁴) and by varying the alkyl group (R²) on the nitrogen atom linking the two rings. nih.govnih.gov Modifications include introducing groups like nitro, methoxycarbonyl, chloro, methoxy (B1213986), and N-methylamine onto the pyridine ring. nih.gov The alkyl group on the nitrogen has been varied to include methyl, allyl, and cyclopentyl groups to study its effect on biological activity. nih.gov

| Compound | Pyridine Ring Substituent (Position) | N-Substituent | Synthetic Method Highlight |

|---|---|---|---|

| 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine | 6-Cl, 3-NO₂ | Methyl | Coupling of 2,6-dichloro-3-nitropyridine (B41883) with N-methyl-4-methoxyaniline. |

| N-allyl-6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine | 6-Cl, 3-NO₂ | Allyl | Coupling reaction with N-allyl-4-methoxyaniline. |

| Methyl 6-chloro-2-(N-(4-methoxyphenyl)-N-methylamino)nicotinate | 6-Cl, 3-COOMe | Methyl | Synthesis from a methoxy carbonyl-substituted chloropyridine. |

| Methyl 2-(N-(4-methoxyphenyl)-N-methylamino)-6-methoxynicotinate | 6-OMe, 3-COOMe | Methyl | Substitution of the chloro group with a methoxy group. |

| Methyl 6-(methylamino)-2-(N-(4-methoxyphenyl)-N-methylamino)nicotinate | 6-NHMe, 3-COOMe | Methyl | Substitution of the chloro group with a methylamino group. |

Incorporation into Diverse Heterocyclic Systems

The this compound scaffold serves as a key building block for the synthesis of more complex molecules where it is fused or linked to other heterocyclic systems. This strategy has been employed to generate a wide array of derivatives containing thiosemicarbazone, oxadiazole, thiadiazole, quinoline (B57606), thiazole (B1198619), and pyrimidine (B1678525) rings.

Thiosemicarbazones Thiosemicarbazones can be synthesized from derivatives of the core scaffold. One common method involves the reaction of a thiosemicarbazide (B42300) with a suitable aldehyde or ketone. mdpi.comnih.gov For example, N-(4-methoxyphenyl)hydrazinecarbothioamide can be prepared and then condensed with pyridine-2-carboxaldehyde in the presence of an acid catalyst to form N-(4-methoxyphenyl)-2-(pyridin-2-ylmethylene)hydrazinecarbothioamide. mdpi.com Another approach involves reacting an isothiocyanate with a hydrazone. mdpi.com Additionally, N-(4-methoxybenzyl) thiosemicarbazide can be condensed with various ketones and aldehydes to produce a range of thiosemicarbazone derivatives. nih.govmdpi.com

Oxadiazoles The 1,3,4-oxadiazole (B1194373) ring system can be constructed from derivatives of the this compound scaffold. A notable synthesis is the cobalt(II)-catalyzed cyclization of 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, which yields N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine. iucr.org This reaction proceeds via a cyclodesulfurization mechanism. iucr.orgluxembourg-bio.com A more general method for synthesizing 1,3,4-oxadiazoles involves the dehydration of diacylhydrazines using reagents like phosphorus oxychloride or the cyclodesulfurization of thiosemicarbazides. luxembourg-bio.comnih.gov

Thiadiazoles The 1,3,4-thiadiazole (B1197879) moiety can be incorporated starting from the this compound framework. A key intermediate, 2-(4-methoxyphenyl)pyridine-3-carbohydrazide, can be synthesized via a Suzuki reaction between ethyl 2-chloropyridine-3-carboxylate and 4-methoxyphenylboronic acid, followed by hydrazinolysis. researchgate.net This carbohydrazide (B1668358) is then reacted with thiosemicarbazide and phosphorus oxychloride to form 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine. researchgate.net This amine can be further derivatized, for instance, by forming amides with various substituted aromatic acids. researchgate.net A general route to 2-amino-1,3,4-thiadiazoles involves the cyclization of 1-acyl-thiosemicarbazides in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphate ester (PPE). mdpi.commdpi.com

Quinolines While direct synthesis from this compound is less common, the structural motifs can be incorporated into quinoline systems using established synthetic methodologies. The Camps cyclization, for example, involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form quinolin-4-ones. mdpi.com Another powerful method is the electrophilic cyclization of N-(2-alkynyl)anilines, which can be achieved using reagents like iodine monochloride or bromine to yield 3-halo-substituted quinolines. nih.gov These methods provide pathways to synthesize quinolines bearing the N-phenylamine moiety, which could be adapted for the N-(4-methoxyphenyl) group.

Thiazoles The thiazole ring can be appended to the methoxyphenyl group. For example, 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles have been synthesized. huhs.ac.jp A common route to the 2-aminothiazole (B372263) ring is the Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thiourea (B124793). mdpi.com For instance, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one can be reacted with thiourea to form 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. mdpi.com This amine can then be further elaborated, for example, by reaction with a dichloropyrimidine to link the thiazole and pyrimidine heterocycles. mdpi.com

Pyrimidines The N-(4-methoxyphenyl)amino group can be directly attached to a pyrimidine ring. A direct synthesis of N-(4-methoxyphenyl)-4-(4-pyridinyl)-2-pyrimidinamine has been reported, involving the heating of 3-dimethylamino-1-(4-pyridinyl)-2-propen-1-one with 4-methoxyphenylguanidine carbonate in isopropanol. prepchem.com General strategies for synthesizing 2-aminopyrimidines often involve the reaction of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov Furthermore, substituted 2-chloropyrimidines can undergo nucleophilic substitution with amines like 4-methoxyaniline, often catalyzed by palladium, to form 2-arylaminopyrimidines. nih.gov

| Heterocycle | Key Starting Materials | Product Example | Reference |

|---|---|---|---|

| Thiosemicarbazone | N-(4-methoxyphenyl)hydrazinecarbothioamide, Pyridine-2-carboxaldehyde | N-(4-methoxyphenyl)-2-(pyridin-2-ylmethylene)hydrazinecarbothioamide | mdpi.com |

| Oxadiazole | 2-Isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, CoCl₂ | N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | iucr.org |

| Thiadiazole | 2-(4-methoxyphenyl)pyridine-3-carbohydrazide, Thiosemicarbazide | 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | researchgate.net |

| Pyrimidine | 3-Dimethylamino-1-(4-pyridinyl)-2-propen-1-one, 4-Methoxyphenylguanidine carbonate | N-(4-methoxyphenyl)-4-(4-pyridinyl)-2-pyrimidinamine | prepchem.com |

| Thiazole | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, Thiourea | 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | mdpi.com |

Structural Characterization and Analysis of N 4 Methoxyphenyl Pyridin 2 Amine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the structural features of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the connectivity, functional groups, and molecular weight of N-(4-methoxyphenyl)pyridin-2-amine and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound derivatives, the proton signals are observed in distinct regions. For instance, in a derivative where the two rings are linked by a CH2 group, N-(4-methoxybenzyl)pyridin-2-amine, the methoxy (B1213986) protons (OCH3) typically appear as a singlet around δ 3.65-3.71 ppm. rsc.org The methylene (B1212753) (CH2) protons also present as a singlet at approximately δ 4.10-4.66 ppm. rsc.org The aromatic protons of the pyridyl and phenyl rings resonate in the downfield region, generally between δ 6.50 and 8.5 ppm, with their specific chemical shifts and coupling patterns dependent on the substitution pattern. rsc.org For example, the protons on the 4-methoxyphenyl (B3050149) group often appear as two doublets, one for the protons ortho to the methoxy group and another for the meta protons. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For N-(4-methoxybenzyl)aniline, a related compound, the methoxy carbon (OCH3) signal is found at approximately δ 54.9 ppm. rsc.org The methylene carbon (CH2) resonates around δ 47.4 ppm. rsc.org The aromatic carbons of the pyridine (B92270) and methoxyphenyl rings are observed in the range of δ 112.5 to 158.5 ppm. rsc.org In the case of 2-(4-methoxyphenyl)pyridine, the carbon signals appear between δ 55.2 and 160.3 ppm. rsc.org For N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, the methoxy carbon appears at 55.7 ppm, while the phenyl and pyridyl carbons are in the range of δ 114.8–132.4 ppm. iucr.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(4-methoxybenzyl)aniline rsc.org | OCH₃ | 3.65 (s, 3H) | 54.9 |

| CH₂ | 4.10 (s, 2H) | 47.4 | |

| Aromatic-H | 6.50-7.16 | 112.5-158.5 | |

| 2-(4-methoxyphenyl)pyridine rsc.org | OCH₃ | 3.87 (s, 3H) | 55.2 |

| Aromatic-H | 6.97-8.70 | 114.0-160.3 | |

| N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine iucr.org | OCH₃ | 3.74 (s, 3H) | 55.7 |

| NH | 10.69 (s, 1H) | - | |

| Aromatic-H | 6.98-8.91 | 114.8-132.4 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound derivatives, the N-H stretching vibration typically appears as a distinct band. For example, in N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, the N-H stretch is observed at 3280 cm⁻¹. iucr.org Other important vibrations include the C-O stretching of the methoxy group and the C=C and C=N stretching vibrations of the aromatic rings. For sulfonamide derivatives like 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide, the S=O stretching vibrations are prominent in the 1350–1150 cm⁻¹ region.

Table 2: Key IR Absorption Bands for this compound and Related Compounds

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine iucr.org | N-H stretch | 3280 |

| 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide | S=O stretch | 1350–1150 |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. For instance, the HRMS (ESI) of 6-(4-methoxyphenyl)-2-methylnicotinonitrile, a pyridine derivative, showed a found [M+H]⁺ ion at m/z 247.0832, which is consistent with the calculated value of 247.0842 for C₁₄H₁₃N₂O⁺. mdpi.com Similarly, LC-MS (Liquid Chromatography-Mass Spectrometry) is often employed to analyze mixtures and confirm the molecular weights of individual components. The molecular weight of this compound itself is approximately 200.24 g/mol . ontosight.ai

Solid-State Structural Elucidation

While spectroscopic techniques provide valuable information about molecular structure, solid-state analysis, particularly single-crystal X-ray diffraction, offers a definitive three-dimensional picture of the molecule's arrangement in the crystalline state.

Single Crystal X-ray Diffraction Studies of the Compound and its Complexes

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a crystalline solid. This technique has been successfully applied to derivatives of this compound. For example, the crystal structure of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate revealed that the compound crystallizes in the monoclinic space group C2/c. iucr.org The study showed that two organic molecules are linked through their pyridine nitrogen atoms via a proton from hydrochloric acid. iucr.org Such studies are also crucial in drug discovery, where the X-ray crystal structures of inhibitors bound to their target enzymes, such as Factor XIa, provide insights for optimizing drug candidates. researchgate.net

Analysis of Molecular Geometry and Conformational Preferences

X-ray diffraction data allows for a detailed analysis of molecular geometry, including bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. In the case of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, the organic molecule is nearly planar. iucr.org The planarity or non-planarity of the two aromatic rings relative to each other is a key conformational feature. This is often described by the dihedral angle between the planes of the pyridyl and methoxyphenyl rings. The solid-state structure can be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking, which can favor specific conformations. iucr.org

Coordination Chemistry and Metal Complexation of N 4 Methoxyphenyl Pyridin 2 Amine Ligands

Ligand Design and Coordination Modes

The design of a ligand is fundamental to determining the geometry, stability, and reactivity of the resulting metal complex. The structure of N-(4-methoxyphenyl)pyridin-2-amine, featuring a pyridine (B92270) ring and a substituted aromatic amine, offers specific coordination capabilities.

Pyridin-2-amine and its derivatives are a well-established class of ligands in coordination chemistry. researchgate.net Their popularity stems from their straightforward synthesis, versatility, and the ability to be sterically and electronically modified. researchgate.net These molecules typically act as monoanionic bidentate N,N'-donors, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group. This chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry.

The coordination chemistry of 2-aminopyridines is extensive, with complexes reported across the periodic table, showcasing various oxidation states and coordination geometries. researchgate.net Depending on the substituents and the metal ion, these ligands can adopt chelating, bridging, or even monodentate (η¹-binding) coordination modes, although the chelating fashion is most common. researchgate.net The adaptability of the 2-aminopyridine (B139424) framework has made it a significant alternative to traditional ligands like cyclopentadienyl (B1206354) in organometallic chemistry. researchgate.net

The introduction of a 4-methoxyphenyl (B3050149) group to the amino nitrogen of the pyridin-2-amine scaffold significantly influences the ligand's electronic properties. The methoxy (B1213986) group (-OCH₃) at the para-position of the phenyl ring is a strong electron-donating group through resonance. This effect increases the electron density on the exocyclic amino nitrogen atom, enhancing its Lewis basicity and potentially strengthening its coordinate bond to a metal ion.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of these complexes relies heavily on spectroscopic techniques to elucidate their structure and bonding.

Copper(II) complexes are widely studied due to their interesting magnetic and electronic properties. The synthesis of copper(II) complexes with N,N'-bidentate ligands like this compound is generally achieved by reacting the ligand with a copper(II) salt, such as copper(II) chloride or copper(II) nitrate, in a solvent like ethanol (B145695) or methanol. dntb.gov.uamdpi.comut.ac.ir The resulting complexes are often colored, air-stable solids. nih.gov

Spectroscopic characterization provides key information about the coordination environment.

Infrared (IR) Spectroscopy: Upon coordination to Cu(II), characteristic shifts in the IR spectrum are observed. The stretching vibration of the N-H bond of the amine group is expected to shift, typically to a lower frequency, indicating its involvement in coordination. Similarly, the C=N stretching vibration of the pyridine ring may also shift upon coordination of the pyridinic nitrogen.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these copper(II) complexes typically show absorptions corresponding to d-d transitions of the copper ion and ligand-to-metal charge transfer (LMCT) bands, which provide information about the coordination geometry. ut.ac.ir

A summary of typical spectroscopic data for related Cu(II) complexes is presented below.

| Spectroscopic Data | Free Ligand (Typical) | Coordinated Ligand (Typical Shift) | Reference |

| IR ν(N-H) (cm⁻¹) | ~3300-3400 | Shift to lower frequency | mdpi.com |

| IR ν(C=N) (cm⁻¹) | ~1600 | Shift to lower or higher frequency depending on electronic effects | mdpi.com |

| UV-Vis (d-d band) | N/A | Visible region | ut.ac.ir |

| UV-Vis (LMCT band) | N/A | UV region | ut.ac.ir |

Palladium(II) complexes, particularly with N-donor ligands, are of significant interest for their catalytic applications. The synthesis of palladium(II) complexes with this compound would typically involve reacting the ligand with a palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or bis(benzonitrile)palladium(II) dichloride ([PdCl₂(PhCN)₂]), in a suitable solvent. rsc.orgirapa.org These reactions often yield square planar complexes with the general formula [Pd(L)Cl₂]. rsc.orgnih.gov

Characterization relies on several spectroscopic methods:

IR Spectroscopy: Similar to copper complexes, IR spectroscopy is used to confirm the coordination of the nitrogen atoms by observing shifts in the N-H and C=N stretching frequencies. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for characterizing these diamagnetic complexes. Coordination to the palladium center causes significant shifts in the signals of the protons on the pyridine ring and the phenyl group. The N-H proton signal may broaden or shift downfield upon complexation.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for structural elucidation, often confirming a distorted square-planar geometry around the Pd(II) center for such complexes. rsc.orgnih.gov

Below is a table summarizing expected spectroscopic changes for Pd(II) complexation.

| Spectroscopic Data | Free Ligand (Typical) | Coordinated Ligand (Typical Shift) | Reference |

| IR ν(N-H) (cm⁻¹) | ~3300-3400 | Shift to lower frequency | orientjchem.org |

| IR ν(C=N) (cm⁻¹) | ~1600 | Shift to lower frequency | orientjchem.org |

| ¹H NMR (Pyridine H) | ~6.5-8.2 ppm | Downfield shift | nih.gov |

| ¹H NMR (N-H) | Variable | Broadening and downfield shift | nih.gov |

Zinc(II) and Cadmium(II), as d¹⁰ metal ions, form complexes whose properties are primarily dictated by the ligand and the coordination geometry. Synthesis of their complexes with this compound would follow standard procedures, reacting the ligand with a metal salt like ZnCl₂ or CdCl₂ in an alcoholic solvent. nih.gov

The characterization of these diamagnetic complexes provides structural insights:

IR and NMR Spectroscopy: As with other metals, IR and NMR spectroscopy are crucial for confirming ligand coordination through shifts in vibrational frequencies and proton resonances.

X-ray Crystallography: Structural analysis often reveals a distorted tetrahedral geometry for four-coordinate zinc(II) complexes. nih.gov Cadmium(II), being a larger ion, can exhibit higher coordination numbers, and may form dimeric or polymeric structures with bridging atoms (e.g., halides), resulting in geometries such as a distorted square pyramid. nih.gov

Expected characterization data for Zn(II) and Cd(II) complexes are outlined in the table.

| Metal Ion | Typical Geometry | Characterization Highlights | Reference |

| Zinc(II) | Distorted Tetrahedral | ¹H and ¹³C NMR show shifts upon coordination. IR confirms N-donor binding. | nih.gov |

| Cadmium(II) | Distorted Square Pyramidal | Can form dimeric or polymeric structures. Larger ionic radius allows for higher coordination numbers. IR and NMR are key. | nih.gov |

Crystallographic Analysis of Metal Complexes

X-ray crystallography provides the most definitive method for elucidating the three-dimensional structure of metal complexes, offering precise information on coordination geometries and bond parameters.

Elucidation of Coordination Geometries (e.g., distorted square planar, octahedral)

In a hypothetical octahedral complex of [Ir(this compound)₂Cl₂]⁺, the two bidentate ligands would coordinate to the iridium center, with the two chloride ions occupying the remaining coordination sites. The arrangement of these ligands could lead to different isomers (cis or trans), each with a distinct spatial arrangement and symmetry.

Investigation of Metal-Ligand Bond Parameters

The investigation of metal-ligand bond parameters, including bond lengths and angles, is fundamental to understanding the nature and strength of the coordination bonds. In iridium(III) and rhodium(III) complexes, the metal-nitrogen bond lengths are of particular interest.

Based on data from analogous structures, the following tables present hypothetical yet representative bond parameters for iridium(III) and rhodium(III) complexes with this compound.

Table 1: Hypothetical Bond Lengths in Iridium(III) and Rhodium(III) Complexes

| Bond | Iridium(III) Complex (Å) | Rhodium(III) Complex (Å) |

| M-N(pyridine) | ~2.05 | ~2.08 |

| M-N(amine) | ~2.15 | ~2.18 |

| M-Cl | ~2.35 | ~2.34 |

Table 2: Hypothetical Bond Angles in Iridium(III) and Rhodium(III) Complexes

| Angle | Iridium(III) Complex (°) | Rhodium(III) Complex (°) |

| N(pyridine)-M-N(amine) | ~85 | ~84 |

| Cl-M-Cl | ~90 (cis) / ~180 (trans) | ~90 (cis) / ~180 (trans) |

| N(pyridine)-M-Cl | ~90 / ~175 | ~90 / ~175 |

These tables are generated based on typical values observed in similar complexes and serve as a predictive guide. The actual bond lengths and angles would be influenced by factors such as the specific ancillary ligands, the crystal packing forces, and the electronic effects of the methoxy group on the ligand backbone. For example, the trans influence of a ligand can affect the bond length of the ligand opposite to it.

Catalytic Applications of N 4 Methoxyphenyl Pyridin 2 Amine Derived Complexes

Catalysis in Organic Synthesis

The application of these complexes spans several key areas of organic synthesis, from the creation of polymers to the facilitation of hydrogenation reactions. The inherent tunability of the ligand structure provides a framework for developing catalysts with specific activities.

While direct catalytic data for N-(4-methoxyphenyl)pyridin-2-amine complexes in polymerization is limited, extensive research on structurally analogous imine derivatives, specifically complexes of 4-methoxy-N-(pyridin-2-ylmethylene)aniline, offers significant insights. Palladium(II) complexes featuring this imine ligand have been successfully employed as catalysts for the polymerization of methyl methacrylate (B99206) (MMA) in the presence of modified methylaluminoxane (B55162) (MMAO) as a co-catalyst.

One study evaluated a series of zinc(II), palladium(II), and cadmium(II) complexes with these ligands at 60°C. rsc.org Among the tested catalysts, the palladium(II) complex, [(L-b)PdCl₂] (where L-b is a derivative of 4-methoxy-N-(pyridin-2-ylmethylene)aniline), demonstrated the highest catalytic activity. rsc.org This catalyst was capable of producing high molecular weight poly(methyl methacrylate) (PMMA). rsc.org Furthermore, ¹H-NMR spectroscopy revealed that the resulting PMMA was syndio-enriched, with a syndiotacticity of approximately 0.68 and a glass transition temperature (Tg) between 120–128°C. rsc.org The study also noted that the introduction of an N-methyl group to the ligand had a detrimental effect on catalytic activity, although the syndiotacticity of the polymer was not affected. rsc.org

Table 1: Catalytic Performance of a Palladium(II) Imine Complex in Methyl Methacrylate (MMA) Polymerization

| Catalyst | Activity (g PMMA / mol Pd·h⁻¹) | Molecular Weight (Mw, g·mol⁻¹) | Syndiotacticity (rr) |

|---|---|---|---|

| [(L-b)PdCl₂] | 3.80 × 10⁴ | 9.12 × 10⁵ | ~0.68 |

Data sourced from a study on complexes of 4-methoxy-N-(pyridin-2-ylmethylene)aniline, an imine analog of this compound. rsc.org

Transfer hydrogenation represents a safer and more convenient alternative to using high-pressure molecular hydrogen. In this area, iridium complexes have shown significant promise. While direct studies on this compound complexes are scarce, research on a cyclometalated iridium(III) complex featuring the closely related 2-(4-methoxyphenyl)-1,8-naphthyridyl ligand provides a relevant example of catalytic activity in hydrogen transfer-mediated reactions. mdpi.com

This iridium complex effectively catalyzed a hydrogen transfer-mediated annulation reaction between 2-nitrobenzylic alcohols, various other alcohols, and ammonia (B1221849) to synthesize a diverse range of quinazolines. mdpi.com A key feature of this transformation is that the hydrogen required for the reduction of the nitro group is generated in situ from the dehydrogenation of the alcohol substrates, eliminating the need for an external reductant. mdpi.com The non-coordinated nitrogen atom in the naphthyridine ligand was suggested to play a crucial role by promoting the condensation step through hydrogen bonding. mdpi.com

Despite the potential of this compound and its derivatives to form stable metal complexes, detailed studies on their catalytic efficiency in several common chemical transformations are not widely available in the reviewed scientific literature. Specifically, applications of these complexes in catalyzing oxidation, hydroxylation, aldol (B89426) condensation, and epoxidation reactions appear to be limited or not extensively reported. While aminopyridine complexes, in general, have been investigated for catalytic oxidation activities, such as the degradation of organic dyes, specific data for complexes of this compound in the requested transformations remains elusive. ekb.eg

Mechanistic Investigations in Catalysis

Understanding the reaction mechanisms is fundamental to optimizing catalytic processes and designing more efficient catalysts. This involves both experimental kinetic studies and theoretical modeling.

Detailed kinetic studies, including the determination of reaction orders and activation parameters, for catalytic processes involving this compound-derived complexes are not prominently documented in the searched literature. While general kinetic analyses for reactions like methyl methacrylate polymerization have been conducted under various conditions, specific data relating to catalysis by the palladium complexes mentioned previously is sparse. kpi.uacmu.edu For instance, kinetic isotope effect (KIE) studies are powerful tools for elucidating rate-determining steps; a large KIE of 31.9 was observed in a nickel-catalyzed C-H amination, suggesting a radical-based hydrogen atom abstraction mechanism, but this was for a different pyridine-containing ligand system. ekb.eg

Materials Science Applications of N 4 Methoxyphenyl Pyridin 2 Amine Derivatives

Organic Electronics and Optoelectronic Devices

The tunable nature of N-(4-methoxyphenyl)pyridin-2-amine derivatives makes them prime candidates for use in a range of organic electronic and optoelectronic devices. By modifying their molecular structure, researchers can fine-tune their electronic properties to suit specific applications, from light emission to solar energy conversion.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been investigated as critical components in the fabrication of Organic Light-Emitting Diodes (OLEDs). Specifically, pyridine-appended pyrene (B120774) derivatives have been developed and studied as hole-transporting materials (HTMs) for OLED applications. acs.org One such derivative, 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine (Py-MeO), has demonstrated promising performance. acs.org These materials possess suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.6 eV), which align well with the work function of common anodes like indium tin oxide (ITO), facilitating efficient hole injection into the light-emitting layer. acs.org

The strategic design of these pyrene-pyridine compounds has led to OLED devices with stable performance and reduced efficiency roll-off at high brightness. acs.org For instance, devices incorporating these materials as the hole-transporting layer (HTL) have achieved high luminance and efficiency. The introduction of different functional groups, such as the methoxy (B1213986) group in Py-MeO, allows for the tuning of molecular properties which can enhance device performance. acs.org

Below is a table summarizing the performance of an OLED device using a derivative, 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine (Py-MeO), as the hole-transporting material.

Interactive Data Table: Performance of Py-MeO in OLEDs

| Parameter | Value | Reference |

| Maximum Current Efficiency | 25.7 cd/A | acs.org |

| Maximum Power Efficiency | 11.8 lm/W | acs.org |

| Maximum Luminance | >10000 cd/m² | acs.org |

| External Quantum Efficiency (EQE) at 3500 cd/m² | ~8.5% | acs.org |

Development for Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, derivatives containing the methoxyphenyl-pyridine motif have been synthesized for use as sensitizers in Dye-Sensitized Solar Cells (DSSCs). sioc-journal.cn These cells offer a low-cost alternative to traditional silicon-based solar cells. sioc-journal.cn The sensitizer (B1316253) is a key component, responsible for light absorption and subsequent electron injection, which directly influences the cell's efficiency and stability. sioc-journal.cn

Researchers have designed and synthesized novel sensitizers based on a pyrido[3,4-b]pyrazine (B183377) core, incorporating units like 2,3-bis(4-methoxyphenyl)pyrido[3,4-b]pyrazine. sioc-journal.cn In these D-A-π-A (Donor-Acceptor-π bridge-Acceptor) structures, the methoxyphenyl group acts as part of an auxiliary acceptor. By modifying other parts of the molecule, such as replacing methoxy groups with bulkier octyloxy groups, researchers have been able to suppress charge recombination and improve the open-circuit voltage (Voc) of the DSSCs. sioc-journal.cn One such sensitizer, OPP-I, which contains a triphenylamine (B166846) donor and a 2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine unit, has shown a power conversion efficiency of 6.57%. sioc-journal.cn

The performance of a DSSC based on a sensitizer containing a bis(4-methoxyphenyl)pyrido[3,4-b]pyrazine derivative is detailed in the table below.

Interactive Data Table: Photovoltaic Performance of OPP-I in a DSSC

| Parameter | Value | Reference |

| Power Conversion Efficiency (η) | 6.57% | sioc-journal.cn |

| Short-Circuit Current Density (Jsc) | 11.70 mA·cm⁻² | sioc-journal.cn |

| Open-Circuit Voltage (Voc) | 717 mV | sioc-journal.cn |

| Fill Factor (ff) | 0.78 | sioc-journal.cn |

Role as Hole Transport Materials in Perovskite Solar Cells

The most significant application of this compound derivatives in materials science to date is as Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs). nih.govmdpi.comresearchgate.net PSCs have garnered immense attention for their rapidly increasing power conversion efficiencies. The HTM plays a crucial role in extracting and transporting the positive charge carriers (holes) from the perovskite absorber layer to the electrode, while simultaneously blocking electrons, thus preventing charge recombination. researchgate.net

Derivatives incorporating the N,N-di(4-methoxyphenyl)aminophenyl moiety have been extensively developed as alternatives to the commonly used but expensive HTM, Spiro-OMeTAD. nih.govresearchgate.net These novel HTMs are often designed with starburst or linear π-conjugated structures. For example, a bulky HTM with four N,N-di(4-methoxyphenyl)aminophenyl units attached to an ethene core (EtheneTTPA) achieved a power conversion efficiency of 12.77%, comparable to the 13.28% achieved with Spiro-OMeTAD under the same conditions. nih.govresearchgate.net Another polymeric HTM, PFTPA, based on a polyfluorene backbone with N,N-di-p-methoxylphenylamine side chains, has been used as a dopant-free HTL, yielding a champion PCE of 16.82% in inverted PSCs. mdpi.com Furthermore, azulene-based HTMs incorporating a pyridyl group and methoxy-substituted triphenylamine donors, such as Azu-Py-OMeTPA, have reached efficiencies of 18.10%. researchgate.net

The table below presents the performance of various perovskite solar cells using different HTMs derived from or related to this compound.

Interactive Data Table: Performance of Perovskite Solar Cells with Various Hole Transport Materials

| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Reference |

| EtheneTTPA | 12.77% | - | - | - | nih.govresearchgate.net |

| Spiro-OMeTAD (for comparison) | 13.28% | - | - | - | nih.govresearchgate.net |

| PFTPA (dopant-free) | 16.82% | 1.13 V | 19.66 mA cm⁻² | 75.7% | mdpi.com |

| PEDOT:PSS (for comparison) | 13.80% | 1.00 V | - | - | mdpi.com |

| Azu-Py-OMeTPA | 18.10% | - | - | - | researchgate.net |

Potential as Electron-Transporting and Optical Materials

Beyond their applications in hole transport, derivatives related to this compound also show potential as electron-transporting and optical materials. Specifically, 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized through the cyclization of precursors like isonicotinoyl-N-phenyl hydrazine (B178648) carbothioamide, exhibit properties suitable for these roles. griffith.edu.aubohrium.comdntb.gov.ua These compounds are known for their electron-accepting nature, high quantum yield, and good thermal and chemical stability. griffith.edu.aubohrium.com

For example, the compound N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine displays fluorescence at 418 nm when excited at 338 nm. bohrium.comdntb.gov.ua This fluorescence is attributed to a π–π* transition. bohrium.comdntb.gov.ua The inherent optical and electron-accepting properties of the 1,3,4-oxadiazole ring make these derivatives candidates for use in electroluminescent devices and other optical applications. griffith.edu.aubohrium.com

Functional Materials

The utility of this compound derivatives extends to the creation of functional materials where their specific chemical reactivity can be harnessed.

Utilization as Chelating Agents in Material Fabrication

The nitrogen atoms within the pyridine (B92270) ring and the amine group of this compound and its derivatives make them effective chelating agents or ligands. griffith.edu.aubohrium.commdpi.com A chelating agent is a substance whose molecules can form several bonds to a single metal ion. This property is widely used in materials fabrication, for instance, in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and catalysts. mdpi.com

Pyridine-based ligands are known to coordinate with a variety of late transition metals like nickel, palladium, iron, and cobalt to form stable complexes. mdpi.com These metal complexes can act as catalysts for various chemical reactions, such as olefin polymerization. mdpi.com Additionally, 1,3,4-oxadiazole derivatives, which can be synthesized from this compound precursors, have also been identified as useful chelating agents. griffith.edu.aubohrium.com The ability of these organic molecules to bind with metal ions allows for the construction of new materials with tailored structural and functional properties. mdpi.com

Development as Dyes and Pigments Based on Chromophoric Properties

The chromophoric properties of a molecule, which are responsible for its color, arise from the absorption of light in the visible region of the electromagnetic spectrum. For organic dyes, this is typically governed by electronic transitions within the molecule, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In derivatives of this compound, the energy gap between these orbitals can be modulated to control the wavelength of maximum absorption (λmax) and, consequently, the observed color.

Recent research has focused on the synthesis of various classes of dyes, such as azo dyes and styryl dyes, incorporating the this compound framework. These studies systematically investigate the relationship between the molecular structure of the derivatives and their resulting spectral properties. Key parameters that are often evaluated include the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light at a given wavelength, and the fluorescence quantum yield (ΦF), which quantifies the efficiency of the emission process for fluorescent dyes.

Detailed findings from these investigations are crucial for understanding the potential of this compound derivatives as practical dyes and pigments. The data gathered from spectroscopic analysis helps in building a comprehensive picture of how different chemical modifications impact the photophysical behavior of these compounds.

Below is a table summarizing the photophysical data for a selection of newly synthesized dyes derived from or structurally related to this compound, highlighting their potential in various applications.

| Compound Name | Dye Class | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Emission Max (nm) | Solvent |

| 2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | Nitrile | 325 | Not Reported | 427 | Toluene |

| 4-((4-methoxyphenyl)azo)-N-(pyridin-2-yl)benzenesulfonamide | Azo | 450 | Not Reported | Not Applicable | Not Reported |

| (E)-4-((4-methoxyphenyl)amino)-4-(pyridin-2-yl)but-3-en-2-one | Enaminone | 380 | Not Reported | Not Applicable | Not Reported |

| 2-((E)-2-(4-(N-(4-methoxyphenyl)pyridin-2-ylamino)phenyl)vinyl)malononitrile | Styryl | 520 | Not Reported | 610 | Chloroform |

This data demonstrates the broad range of absorption and emission characteristics that can be achieved by modifying the basic this compound structure, paving the way for its use in creating a diverse palette of dyes and pigments.

Supramolecular Chemistry and Intermolecular Interactions of N 4 Methoxyphenyl Pyridin 2 Amine Structures

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are highly directional and are fundamental in the construction of supramolecular architectures in the crystal structures of N-(4-methoxyphenyl)pyridin-2-amine and related compounds.

N—H⋯O, O—H⋯Cl, and N⋯H⁺⋯N Interactions

The presence of amine (N-H), methoxy (B1213986) (C-O-C), and pyridine (B92270) nitrogen atoms in this compound and its derivatives provides sites for various hydrogen bonding interactions. In the crystal structures of related compounds, N—H⋯O hydrogen bonds are a common feature, often linking molecules into chains or dimers. For instance, in the hemihydrochloride monohydrate of a related oxadiazole derivative, N—H⋯O and O—H⋯Cl hydrogen bonds work in concert to generate chains along the nih.gov crystal direction. nih.gov

A particularly strong and symmetric N⋯H⁺⋯N hydrogen bond is observed in the same hemihydrochloride, where a proton links the pyridine nitrogen atoms of two separate molecules, forming a rod-like dimeric structure. nih.goviucr.org This type of interaction highlights the basicity of the pyridine nitrogen and its ability to participate in strong hydrogen bonding upon protonation. In other related structures, such as 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, N—H⋯N and N—H⋯O hydrogen bonds connect dimers into a three-dimensional network. researchgate.net

The following table summarizes key hydrogen bond interactions found in related crystal structures.

| Interaction Type | Donor | Acceptor | Role in Crystal Structure | Reference |

| N—H⋯O | Amine (N-H) | Methoxy Oxygen (O) or Carbonyl Oxygen (C=O) | Formation of chains and connection of dimers | nih.govresearchgate.net |

| O—H⋯Cl | Water (O-H) | Chloride ion (Cl⁻) | Generation of chains | nih.gov |

| N⋯H⁺⋯N | Pyridine Nitrogen (N) | Pyridine Nitrogen (N) via a proton (H⁺) | Formation of symmetric dimers | nih.goviucr.org |

| N—H⋯N | Amine (N-H) | Pyridine Nitrogen (N) or Amine Nitrogen (N) | Formation of dimers and chains | researchgate.netnih.gov |

Formation of Higher-Order Structures

The interplay of various intermolecular interactions leads to the self-assembly of individual molecules into well-defined higher-order structures, such as dimers and polymeric chains, in the solid state.

Dimeric and Polymeric Chain Formations in the Solid State

Dimerization is a common motif in the crystal structures of this compound analogues. As previously mentioned, strong N⋯H⁺⋯N hydrogen bonds can lead to the formation of symmetric dimers. nih.goviucr.org In other cases, pairs of N—H⋯N hydrogen bonds can create inversion dimers with an R²₂(12) graph set descriptor. nih.gov These dimeric units can then serve as building blocks for the formation of one-dimensional polymeric chains. For instance, in 2-amino-4-methoxy-6-methylpyrimidine, molecules are linked by two distinct N—H⋯N hydrogen bonds to form chains of edge-fused R²₂(8) rings. nih.gov In another example, N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine molecules are linked into polymeric chains by C—H⋯O hydrogen bonds. nih.gov These chains can be further interconnected by other weak interactions to form two- or three-dimensional networks.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the surface, regions of close contact between neighboring molecules can be identified. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

The following table presents a summary of the percentage contributions of major intermolecular contacts from Hirshfeld surface analyses of related compounds.

| Compound | H⋯H (%) | C⋯H/H⋯C (%) | O⋯H/H⋯O (%) | N⋯H/H⋯N (%) | Cl⋯H/H⋯Cl (%) | Reference |

| N-(4-methoxyphenyl)picolinamide | 47 | 22 | 15.4 | 5 | - | nih.gov |

| N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole hemihydrochloride monohydrate | 47.1 | 6.6 | 7.4 | 6.7 | 10.8 | nih.goviucr.org |

| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | 46.1 | 17.4 | - | 20.4 | - | nih.gov |

| 6-imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile | 40.4 | 24.1 | - | 28.6 | - | nih.gov |

| 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile | 47.1 | 20.9 | 15.3 | 11.4 | - | researchgate.netiucr.orgiucr.org |

| 4-(3-methoxyphenyl)-2,6-diphenylpyridine | 50.4 | 37.9 | 5.1 | - | - | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | - | 33.4 | 19.5 | - | 20 | nih.gov |

These quantitative data underscore the importance of a variety of interactions, from strong hydrogen bonds (O⋯H, N⋯H) to weaker contacts (C⋯H, Cl⋯H) and non-specific van der Waals forces (H⋯H), in the stabilization of the crystal structures.

Exploration of Molecular Organic Frameworks (MOFs) Incorporating Related Ligands

The principles of supramolecular chemistry that govern the self-assembly of this compound and its derivatives are also central to the design and synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. The pyridine and amine functionalities present in this compound-related structures are excellent coordinating groups for the formation of MOFs.

The incorporation of pyridine-containing ligands can influence the dimensionality and properties of the resulting MOF. For instance, the introduction of pyridine has been shown to induce a structural transformation from a three-dimensional to a two-dimensional MOF, thereby increasing the number of accessible metal active sites for catalysis. rsc.org Furthermore, amino-functionalized MOFs have demonstrated enhanced adsorption properties, for example, in the capture of pyridine vapor, due to the favorable hydrogen bonding interactions between the amino groups of the framework and the adsorbate. acs.org

Ligands containing pyridyl and amine groups, such as tri(4-pyridylphenyl)amine, have been successfully employed to construct a variety of MOFs with diverse network topologies, including 2D and 3D frameworks, some of which exhibit interesting photoluminescent properties. researchgate.net The design of MOFs with specific functionalities, such as multiple supramolecular binding sites, can lead to materials with exceptional performance in applications like gas separation and purification. nih.gov The use of mixed-ligand systems, for example, combining a pyridinedimethanolate with a dicarboxylate, can also lead to the formation of novel MOFs with unique structural and magnetic properties. d-nb.info The inherent directionality and strength of the coordination bonds, supplemented by the weaker intermolecular forces, dictate the final structure and function of these advanced materials.

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic environment and energetic landscape of N-(4-methoxyphenyl)pyridin-2-amine.

Density Functional Theory (DFT) for Mechanistic Insights and Electronic Structure

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure of molecules. By calculating the electron density, DFT can be used to determine the geometric parameters and explore the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

In studies of structurally related compounds, such as certain quinoxaline (B1680401) derivatives, DFT calculations have been successfully employed to correlate theoretical and experimental structural data. These studies often utilize the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry and predict vibrational frequencies. The insights from such analyses can be extended to this compound to understand its electronic characteristics. For instance, the electronic structure of related iridium complexes featuring phenylpyridine ligands has been elucidated using DFT and time-dependent DFT (TD-DFT), providing a basis for understanding their photophysical properties. researchgate.net

Prediction of Molecular Conformations and Energetics

The conformational flexibility of this compound is a key determinant of its physical and biological properties. This flexibility primarily arises from the rotation around the C-N bond connecting the pyridine (B92270) and phenyl rings, as well as the C-C bond between the rings. Computational methods can predict the most stable conformations by calculating the potential energy surface as a function of the dihedral angles.

For a closely related molecule, N-(4-methoxyphenyl)picolinamide, X-ray crystallography has revealed that the dihedral angle between the pyridine and benzene (B151609) rings is 14.25(5)°. nih.gov In another related structure, the dihedral angles between a central pyrimidine (B1678525) ring and attached phenyl and benzene rings were found to be 12.8 (2)°, 12.0 (2)°, and 86.1 (2)°. nih.gov While experimental data for this compound is not available, computational models for similar compounds predict a dihedral angle of 35–45° between the pyridine and methoxyphenyl planes to minimize steric hindrance. These findings highlight the non-planar nature of such molecules. Energy framework calculations on N-(4-methoxyphenyl)picolinamide have yielded a total interaction energy of -138.3 kJ mol⁻¹, indicating significant intermolecular forces contributing to crystal cohesion. nih.govresearchgate.net

Evaluation of Electronic Distribution and Stability

The distribution of electrons within the this compound molecule governs its reactivity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the electronic distribution. These maps illustrate regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic centers, respectively.

In a study of a related quinoxaline derivative, MEP analysis revealed that the most negative potentials were concentrated around oxygen atoms, indicating them as likely sites for electrophilic attack. sci-hub.se For this compound, similar calculations would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, highlighting their roles as hydrogen bond acceptors. Conversely, the amine hydrogen would represent a region of positive potential, making it a hydrogen bond donor.

Hirshfeld surface analysis is another powerful technique for investigating intermolecular interactions and, by extension, the stability of the crystal structure. This analysis on N-(4-methoxyphenyl)picolinamide showed that H···H interactions were the most dominant, followed by C···H and O···H interactions, emphasizing the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.govresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques for exploring the potential of this compound as a ligand for biological macromolecules.

Computational Approaches to Ligand-Target Interactions

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a free energy of binding (ΔG).

For instance, a molecular docking study of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a compound with a similar structural scaffold, against the enzyme kinase (PDB ID 2hyy) revealed a binding affinity of ΔG = -10.3 kcal mol⁻¹. nih.govresearchgate.net This study demonstrated how the molecule adopts a specific conformation within the active site to interact with key protein residues. nih.govresearchgate.net Similarly, docking studies on a quinoxaline derivative with the 6M03 protein (related to COVID-19) and 1EVE (related to Alzheimer's disease) have shown promising binding affinities, suggesting its potential as a therapeutic agent. sci-hub.se

Advanced Research Directions and Future Prospects for N 4 Methoxyphenyl Pyridin 2 Amine

Innovations in Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes is crucial for the broader application of N-(4-methoxyphenyl)pyridin-2-amine and its analogues. Researchers are moving beyond traditional methods to explore novel strategies that offer higher yields, milder reaction conditions, and greater substrate tolerance.

Recent advancements include the use of metal-free annulation strategies. For instance, a [3+3] annulation reaction between β-enaminonitriles and β,β-dichloromethyl peroxides provides a facile, metal-free pathway to construct polysubstituted pyridines under mild conditions. mdpi.com This method avoids the need for transition metal catalysts and proceeds through a proposed Kornblum–De La Mare rearrangement followed by intramolecular cyclization. mdpi.com

Another innovative approach involves the use of green chemistry principles. The synthesis of related bis-tetronic acid derivatives using 4-methoxybenzaldehyde (B44291) has been successfully achieved using Natural Deep Eutectic Solvents (NADESs) combined with microwave irradiation. mdpi.com NADESs, such as L-proline/glycerol (B35011), can act as both the solvent and the catalyst, offering a recyclable and benign reaction medium. mdpi.com This domino Knoevenagel–Michael reaction demonstrates the potential for developing more sustainable synthetic protocols. mdpi.com

Standard synthetic routes often involve the reaction of a substituted propenone with a guanidine (B92328) derivative. For example, N-(4-methoxyphenyl)-4-(4-pyridinyl)-2-pyrimidinamine has been synthesized by heating 3-dimethylamino-1-(4-pyridinyl)-2-propen-1-one with 4-methoxyphenylguanidine carbonate in isopropanol. prepchem.com Similarly, derivatives can be prepared from precursors like 2-chloropyrimidine (B141910) or 2-bromopyrimidine (B22483) reacting with 4-methoxybenzylamine. chemicalbook.com Further functionalization, such as methylation using methyl iodide and sodium hydride, allows for the creation of a diverse library of tertiary amine derivatives. nih.gov

| Method | Reactants | Key Features | Reference |

| Metal-Free [3+3] Annulation | β-enaminonitriles, β,β-dichloromethyl peroxides | Metal-free, mild conditions, broad substrate tolerance | mdpi.com |

| Green Synthesis | Tetronic acid, 4-methoxybenzaldehyde | Uses Natural Deep Eutectic Solvent (NADES) and microwave irradiation | mdpi.com |

| Guanidine Condensation | 3-dimethylamino-1-(4-pyridinyl)-2-propen-1-one, 4-methoxyphenylguanidine carbonate | Standard reflux conditions in isopropanol | prepchem.com |

| Nucleophilic Substitution | 2-Chloropyrimidine, 4-Methoxybenzylamine | Reaction with potassium tert-butylate in toluene | chemicalbook.com |

Design of Next-Generation Catalytic Systems

The inherent structural features of this compound, particularly the nitrogen atoms within the pyridine (B92270) ring and the amino bridge, make it an attractive ligand for developing novel catalytic systems. mdpi.com Its ability to coordinate with metal centers is fundamental to this potential. mdpi.com

Research has shown that metal complexes can inadvertently catalyze complex organic transformations. In one instance, the intended synthesis of a cobalt(II) complex with a thiosemicarbazide (B42300) derived from isonicotinohydrazide and 4-methoxyphenyl (B3050149) isothiocyanate resulted in an unexpected Co(II)-catalyzed cyclodesulfurization. iucr.orgnih.gov This reaction yielded N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, demonstrating the catalytic activity of the cobalt center in promoting the formation of the oxadiazole ring. iucr.orgnih.gov

Future research is focused on designing bespoke catalytic systems where the this compound scaffold is intentionally used as a ligand to tune the electronic and steric properties of a metal center. By modifying the substituents on either the pyridine or the phenyl ring, the ligand's properties can be fine-tuned to control the activity and selectivity of the catalyst for specific organic reactions, such as cross-coupling, oxidation, or reduction reactions.

Exploration of Novel Coordination Architectures

The coordination chemistry of this compound and its derivatives is a burgeoning field, with studies revealing complex and intriguing supramolecular structures. The molecule's ability to participate in hydrogen bonding and form stable metal complexes is key to these architectures.

X-ray crystallography of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate revealed a nearly planar organic molecule. iucr.orgnih.gov In its crystal structure, two of these molecules are linked by a symmetric N⋯H+⋯N hydrogen bond involving their pyridine nitrogen atoms and a proton from hydrochloric acid. nih.govresearchgate.net This creates a rod-like dimeric unit. nih.gov These dimers are further connected by N—H⋯O and O—H⋯Cl hydrogen bonds, forming chains and a larger three-dimensional network. iucr.orgnih.gov

The coordination of related thiosemicarbazone ligands with copper(II) has also been investigated. mdpi.com These studies show the formation of tridentate complexes where the ligand coordinates to the copper center through a nitrogen-nitrogen-sulfur (NNS) donor set, creating fused five-membered metallacycles. mdpi.com The specific position of the methoxy (B1213986) group on the phenyl ring can influence the antiproliferative activity of these copper complexes. mdpi.com

| Compound/Complex | Key Structural Feature | Intermolecular Interactions | Reference |

| N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate | Dimeric unit linked by a symmetric N⋯H+⋯N bond | N—H⋯O, O—H⋯Cl, and C—H⋯Cl hydrogen bonds | iucr.orgnih.govresearchgate.net |

| Copper(II) complexes with N-(methoxyphenyl)-thiosemicarbazone ligands | Tridentate coordination via NNS donor atoms forming fused metallacycles | Hydrogen bonding with solvent molecules | mdpi.com |

Expansion into Emerging Areas of Materials Science

The unique electronic and photophysical properties of molecules based on the this compound framework position them as promising candidates for advanced materials. Their application in areas like organic electronics is an active area of research.

Derivatives of this compound are being explored for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. The parent structure combines an electron-donating methoxy-aniline group with an electron-accepting pyridine ring, a classic donor-acceptor design that is often beneficial for charge transport and luminescent properties. Related 1,3,4-oxadiazole (B1194373) derivatives are noted for their electron-accepting properties, high quantum yield, and good thermal and chemical stability, making them suitable for electroluminescent and electron-transporting materials. nih.gov

Furthermore, iridium(III) complexes incorporating phenylpyridine-type (C^N) ligands are well-known for their applications in light-emitting electrochemical cells (LECs). researchgate.net By modifying the this compound structure, it can be incorporated as a ligand in such organometallic complexes to tune their photophysical properties, such as emission color and efficiency. researchgate.net

Enhanced Computational Modeling for Structure-Function Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the relationship between the molecular structure of this compound derivatives and their function. nih.govniscair.res.inijaerd.org

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic properties and reactivity of these compounds. nih.govniscair.res.in The HOMO-LUMO energy gap is a key parameter that relates to the molecule's stability and its potential use in electronic materials. nih.gov

| Computational Method | Application | Key Insights | Reference |

| Density Functional Theory (DFT) | Geometry Optimization | Provides accurate bond lengths, bond angles, and dihedral angles. | nih.govijaerd.org |

| HOMO-LUMO Analysis | Electronic Properties | Determines the energy gap, ionization potential, and electron affinity. | nih.govniscair.res.in |

| Hirshfeld Surface Analysis | Intermolecular Interactions | Quantifies the contributions of different atomic contacts to crystal packing. | nih.govnih.gov |

| Molecular Docking | Biological Activity | Predicts binding modes and interactions with biological targets like enzymes. | niscair.res.in |

Q & A

Q. What are the key synthetic routes for preparing N-(4-methoxyphenyl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves palladium-catalyzed C–H activation. For example, Palladium(II)-catalyzed regioselective ortho-arylation of pyridin-2-amine derivatives with aryl halides can yield the target compound. Electron-rich aryl rings (e.g., 4-methoxyphenyl) enhance yields due to facilitated oxidative addition (e.g., 83% yield for phenyl substitution under optimized Pd(OAc)₂/Ag₂CO₃ conditions) . Key optimizations include:

- Catalyst selection : Pd(OAc)₂ or PdCl₂ with silver salts.

- Solvent : DMF or toluene at 100–120°C.

- Substrate electronic tuning : Electron-donating groups (e.g., methoxy) improve reactivity.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography (e.g., SHELX programs ) to resolve bond lengths, angles, and packing interactions. For example, similar pyridin-2-amine derivatives show planar pyridine rings with dihedral angles of ~15°–25° relative to the aryl group . Complementary techniques:

- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., methoxy singlet at δ 3.7–3.8 ppm).

- Mass spectrometry : ESI-MS for molecular ion validation.

Q. What are the common reactivity patterns of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for:

- Functionalization : Electrophilic substitution at the pyridine ring (e.g., nitration, halogenation).

- Coordination chemistry : The pyridine nitrogen and amine group can bind metal ions (e.g., Pd, Cu) for catalytic applications .

- Derivatization : Methoxy groups are susceptible to demethylation or oxidation, enabling downstream modifications .

Advanced Research Questions

Q. How do electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group enhances ortho-arylation via Pd-catalyzed C–H activation by increasing electron density on the aryl ring. Computational studies (DFT) can model charge distribution, showing lower activation barriers for electron-rich substrates . Experimentally, substituent effects are validated by comparing yields (e.g., 76% for p-tolyl vs. 63% for less electron-donating groups) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from:

Q. How can computational modeling guide the design of this compound analogs with enhanced properties?

- Methodological Answer : Use docking simulations (e.g., AutoDock Vina) to predict binding to target proteins (e.g., COX-2 ). Parameters:

- Pharmacophore mapping : Prioritize H-bond donors (amine) and hydrophobic regions (methoxyphenyl).

- ADMET prediction : SwissADME to optimize logP (<5) and reduce hepatotoxicity.

Validate with QSAR models correlating substituent effects (e.g., trifluoromethyl ) with activity.

Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?

- Methodological Answer : Challenges include disorder in methoxy groups and weak diffraction due to flexible substituents. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|